molecular formula C19H21N3O2 B2745794 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea CAS No. 922896-76-2

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea

Cat. No. B2745794
CAS RN: 922896-76-2
M. Wt: 323.396
InChI Key: CMCCOMBHBGEFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea, also known as MIPT, is a synthetic compound that belongs to the indole family of psychedelic drugs. MIPT is a highly potent hallucinogen that has gained attention for its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Solvatochromic Fluorescence Probes

  • Detection of Analytes : Research has shown that N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, a compound related to the subject chemical, exhibits strong solvatochromism in its fluorescence properties. This characteristic is used for detecting analytes like alcohols, carboxylic acids, and fluoride ions, which have high acceptor numbers or form strong hydrogen bonds (Bohne et al., 2005).

Drug Development and Pharmacokinetics

  • Synthesis for Drug Analysis : A derivative of the compound, AR-A014418, has shown potential in cancer, pain, and neurodegenerative disorder treatments. Its deuterium-labeled version, synthesized for use as an internal standard in LC–MS analysis, is crucial for studying drug absorption and distribution (Liang et al., 2020).

Antitumor Activities

  • Structure and Activity Analysis : A similar compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was synthesized and characterized for its antitumor activity. Its structure was analyzed through various spectroscopic methods and its interactions with CDK4 protein were explored through docking studies (Hu et al., 2018).

DNA Interaction Studies

  • Molecular Interactions : Studies have explored the interaction of derivatives like 1,3-bis(2-hydroxy-benzylidene)-urea with calf-thymus DNA, using spectroscopy and molecular dynamics simulation. This research helps in understanding the intercalative mode of binding to DNA and the effects of different compounds on DNA structure (Ajloo et al., 2015).

properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-7-9-15(10-8-14)20-19(23)21-17-13-22(11-12-24-2)18-6-4-3-5-16(17)18/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCCOMBHBGEFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea

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